molecular formula C20H24ClN5O3S B2783121 Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 898366-95-5

Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2783121
CAS No.: 898366-95-5
M. Wt: 449.95
InChI Key: KBSYGJSFRKOHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of piperazine derivatives, which are part of the compound’s structure, has also been discussed in recent literature .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, the study of similar triazole-pyrimidine hybrid compounds has revealed promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Piperazine and Triazolo-Pyrazine Derivatives

In a related context, Patil et al. (2021) synthesized new piperazine derivatives and triazolo-pyrazine derivatives, showcasing the potential antimicrobial efficacy of these compounds. Their study highlighted a compound with significant growth inhibition against Acinetobacter baumannii, indicating the promise of such derivatives in developing antimicrobial agents (Patil et al., 2021).

Molecular Docking and Antimicrobial Evaluation

Moreover, the antimicrobial potential of piperazine and triazolo-pyrazine derivatives is further supported by molecular docking studies and in vitro evaluations, as conducted by Patil and colleagues. Their comprehensive approach not only synthesized the derivatives but also assessed their antimicrobial activity, providing a foundation for understanding the interactions and effectiveness of similar compounds (Patil et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

As this compound is intended for research use only, it is not meant for human or veterinary use. Specific safety and hazard information is not available in the current resources.

Future Directions

The study of similar compounds has indicated that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising direction for future research involving this compound.

Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-6-5-7-14(21)12-13)24-8-10-25(11-9-24)20(28)29-4-2/h5-7,12,16,27H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSYGJSFRKOHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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